molecular formula C12H8O B1202928 Naphtho[1,2-b]furan CAS No. 234-03-7

Naphtho[1,2-b]furan

Cat. No. B1202928
CAS RN: 234-03-7
M. Wt: 168.19 g/mol
InChI Key: BAWIKCOPJPVUKL-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan is a chemical compound with the molecular formula C12H8O . It is also known by other names such as 3-Oxa-3H-benz[e]indene .


Synthesis Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans has been developed . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .


Molecular Structure Analysis

The molecular structure of Naphtho[1,2-b]furan can be viewed using Java or Javascript . The molecular weight of Naphtho[1,2-b]furan is 168.1913 .


Chemical Reactions Analysis

The chemical reactions of Naphtho[1,2-b]furan involve various synthetic procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement, and other reactions under various conditions .


Physical And Chemical Properties Analysis

Naphtho[1,2-b]furan exhibits photochromic properties when exposed to UV or sun light at room temperature . It has a molecular weight of 168.1913 .

Scientific Research Applications

  • Synthesis Techniques : Novel approaches for synthesizing Naphtho[1,2-b]furan have been developed. For instance, a platinum-catalyzed tandem reaction has been used for its efficient synthesis, involving a cycloisomerization of allenyl ketone followed by a 6pi-electrocyclization-type reaction (Wei, Zhai, & Xu, 2009).

  • Regio-Isomeric Synthesis : The synthesis of regio-isomeric Naphtho[1,2-b]furans has been achieved through base-catalyzed cyclization reactions, demonstrating the compound's flexibility in chemical synthesis (Park & Jeong, 2005).

  • Pharmaceutical Applications : Naphtho[1,2-b]furan derivatives have been investigated for their antimicrobial and anti-inflammatory activities. The synthesis of various derivatives, such as oxadiazoles linked to Naphtho[1,2-b]furan, has shown promising biological activity (Ravindra et al., 2006).

  • Microwave-Assisted Synthesis : The microwave-assisted Claisen rearrangement of naphthyl 2-propynyl ethers is another method for the synthesis of Naphtho[1,2-b]furans, showcasing the compound's adaptability in modern synthetic techniques (Lingam et al., 2012).

  • Natural Occurrence and Extraction : Naphtho[1,2-b]furan derivatives have been identified in natural products, such as in the leaves of Cassia fistula. This indicates its presence and potential utility in natural resources (Wang et al., 2013).

  • Biological Activity and Drug Discovery : The influence of methoxy and nitro groups in the oxidative metabolism of Naphtho[1,2-b]furan has been studied, contributing to understanding its biological activity and potential for drug discovery (Strapelias et al., 1992).

  • Synthesis of Complex Molecules : Efficient and direct solvent-free synthesis methods for Naphtho[1,2-b]furans have been developed, enabling the creation of complex molecules for various applications (Adib et al., 2009).

Safety And Hazards

Safety measures for handling Naphtho[1,2-b]furan include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Dihydronaphthofurans, an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities, are being studied for their potential applications . The development of novel synthetic methods for the direct preparation of dibenzo[b,d]furans from readily accessible materials is very important .

properties

IUPAC Name

benzo[g][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWIKCOPJPVUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946060
Record name Naphtho[1,2-b]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,2-b]furan

CAS RN

234-03-7
Record name Naphtho[1,2-b]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234-03-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphtho(1,2-b)furan
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Record name Naphtho[1,2-b]furan
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Record name Naphtho[1,2-b]furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
845
Citations
S Mao, Y Wan, H Peng, L Luo… - The Journal of Organic …, 2019 - ACS Publications
Pd(PPh 3 ) 2 Cl 2 -catalyzed selective tandem cyclization/oxidation of available conjugated diazo ene-yne-ketones under O 2 atmosphere led to the formation of diazo trisubstituted …
Number of citations: 16 pubs.acs.org
S Anwar, WY Huang, CH Chen… - … –A European Journal, 2013 - Wiley Online Library
Substituted naphthofurans and benzofurans are easily accessible by treatment of naphthols/substituted phenols with nitroallylic acetates through a substitution–elimination process …
CC Chiu, JYF Chen, KL Lin, CJ Huang, JC Lee… - Cancer letters, 2010 - Elsevier
Naphtho[1,2-b] furan-4,5-dione (NFD) was investigated for its anti-proliferation effect on human hepatocellular carcinoma (HCC), Hep3B, HepG 2 , and Huh-7 cells. The effect of NFD on …
Number of citations: 57 www.sciencedirect.com
A Arrault, JY Mérour, JM Léger, C Jarry… - Helvetica Chimica …, 2001 - Wiley Online Library
A one‐step synthesis of ethyl 2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxylate and/or ethyl 4′‐oxospiro[cyclopropane‐1,1′(4′H)‐naphthalene]‐2′‐carboxylate derivatives 2 and 3, …
Number of citations: 13 onlinelibrary.wiley.com
JC Su, KL Lin, CM Chien, CH Tseng, YL Chen… - Life sciences, 2010 - Elsevier
AIMS: Naphtho[1,2-b]furan-4,5-dione (NFD), prepared from 2-hydroxy-1,4-naphthoquinone and chloroacetaldehyde in an efficient one-pot reaction, exhibits an anti-carcinogenic effect. …
Number of citations: 33 www.sciencedirect.com
CY Hsieh, PC Tsai, CH Tseng, Y Chen, LS Chang… - Toxicology in Vitro, 2013 - Elsevier
Naphtho[1,2-b]furan-4,5-dione (NFD), a bioactive component of Avicennia marina, has been demonstrated to display anti-cancer activity. Activation of epidermal growth factor receptor (…
Number of citations: 40 www.sciencedirect.com
L Xia, YR Lee - RSC advances, 2014 - pubs.rsc.org
A novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides was developed to provide naphtho[1,2-b]furan…
Number of citations: 18 pubs.rsc.org
KL Lin, JC Su, CM Chien, CH Tseng, YL Chen… - Toxicology in Vitro, 2010 - Elsevier
Naphtho[1,2-b]furan-4,5-dione (NFD), prepared from 2-hydroxy-1,4-naphthoquinone and chloroacetaldehyde in an efficient one-pot reaction, exhibits anti-carcinogenic effect. The …
Number of citations: 42 www.sciencedirect.com
SK Balenko, NI Makarova, VP Rybalkin… - Russian Chemical …, 2010 - Springer
The novel heterocyclic fulgides, ie 3-isopropylidene-4-{1-[5-methoxy-1-(4-methoxy-phenyl)-2-methyl-1H-benzo[g]indol-3-yl]ethylidene}dihydrofuran-2,5-dione and 3-isopropylidene-4-[1-…
Number of citations: 10 link.springer.com
M Choi, H Jo, D Kim, J Yun, JS Kang, Y Kim… - Archives of pharmacal …, 2016 - Springer
A series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs (1a–k and 2a–i) were designed and synthesized for …
Number of citations: 13 link.springer.com

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